molecular formula C10H10ClN3O B1426972 2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline CAS No. 1340316-99-5

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No. B1426972
M. Wt: 223.66 g/mol
InChI Key: AQYZXBKKFJDHJI-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . This compound is structurally diverse and can be synthesized in various ways .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

1,2,4-oxadiazoles are well-known pharmacophores, which are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials , fluorescent dyes , OLEDs , sensors , as well as insecticides .

  • Anti-infective Agents : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .

  • Synthesis of Diverse Substituted Anilines : An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

  • Development of Energetic Materials : 1,2,4-oxadiazoles have been utilized for the development of energetic materials .

  • Fluorescent Dyes and OLEDs : These heterocycles have been used in the development of fluorescent dyes and organic light-emitting diodes (OLEDs) .

  • Sensors : 1,2,4-oxadiazoles have been employed in the creation of sensors .

  • Insecticides : Compounds containing the 1,2,4-oxadiazole motif have been used as insecticides .

  • Anti-infective Agents : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have potential for structure-activity relationship (SAR) studies, activity potential, and promising targets for mode of action .

  • Synthesis of Diverse Substituted Anilines : An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

  • Development of Energetic Materials : 1,2,4-oxadiazoles have been utilized for the development of energetic materials .

  • Fluorescent Dyes and OLEDs : These heterocycles have been used in the development of fluorescent dyes and organic light-emitting diodes (OLEDs) .

  • Sensors : 1,2,4-oxadiazoles have been employed in the creation of sensors .

  • Insecticides : Compounds containing the 1,2,4-oxadiazole motif have been used as insecticides .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

properties

IUPAC Name

2-chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-2-9-13-10(15-14-9)6-3-4-8(12)7(11)5-6/h3-5H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYZXBKKFJDHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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